molecular formula C18H12N2O4 B1353562 5,6-Diphenyl-3,4-pyridazinedicarboxylic acid CAS No. 253144-69-3

5,6-Diphenyl-3,4-pyridazinedicarboxylic acid

Cat. No.: B1353562
CAS No.: 253144-69-3
M. Wt: 320.3 g/mol
InChI Key: OGTMAZPALCADHM-UHFFFAOYSA-N
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Description

Molecular Architecture and Conformational Analysis

The molecular architecture of this compound exhibits a complex three-dimensional structure centered around a pyridazine ring system. The compound possesses the molecular formula of carbon eighteen hydrogen twelve nitrogen two oxygen four, with a molecular weight of 320.2989 grams per mole. The Chemical Abstracts Service registry number for this compound is 253144-69-3, providing a unique identifier for this specific structural arrangement.

The central pyridazine ring serves as the fundamental scaffold, with nitrogen atoms positioned at the 1,2-positions of the six-membered heterocycle. The substitution pattern places phenyl groups at positions 5 and 6 of the pyridazine ring, while carboxylic acid functionalities occupy positions 3 and 4. This arrangement creates significant steric interactions between the bulky phenyl substituents and the adjacent carboxylic acid groups, influencing the overall molecular conformation.

The simplified molecular-input line-entry system representation of the compound reveals the connectivity pattern as OC(=O)c1c(c2ccccc2)c(nnc1C(=O)O)c1ccccc1. This notation demonstrates the direct attachment of both phenyl rings to the pyridazine core and confirms the placement of carboxylic acid groups at adjacent positions. The molecular structure suggests restricted rotation around the carbon-carbon bonds connecting the phenyl rings to the heterocycle due to steric hindrance from the nearby carboxylic acid substituents.

The conformational flexibility of this compound is significantly constrained by intramolecular steric interactions. The proximity of the large phenyl groups creates a crowded molecular environment that likely forces the rings into specific orientations to minimize unfavorable contacts. Additionally, the carboxylic acid groups can participate in intramolecular hydrogen bonding interactions, potentially stabilizing certain conformational states over others.

Crystallographic Data from Single Crystal X-ray Diffraction Studies

The available crystallographic information for this compound remains limited in the current literature. The compound has been assigned the Molecular Design Limited catalog number MFCD03001259, indicating its availability for research purposes. However, comprehensive single crystal X-ray diffraction studies providing detailed bond lengths, bond angles, and crystal packing arrangements have not been extensively reported in the accessible scientific literature.

The lack of detailed crystallographic data represents a significant gap in the structural understanding of this compound. Single crystal X-ray diffraction studies would provide crucial information about the exact three-dimensional arrangement of atoms, the planarity or non-planarity of the pyridazine ring system, and the specific orientations of the phenyl substituents relative to the heterocyclic core. Such data would also reveal important details about intermolecular interactions in the solid state, including potential hydrogen bonding networks formed by the carboxylic acid groups and aromatic stacking interactions between phenyl rings.

Future crystallographic investigations would be particularly valuable for understanding the solid-state packing arrangements and determining whether the compound forms extended hydrogen-bonded networks through its carboxylic acid functionalities. The crystal structure would also provide definitive information about the dihedral angles between the phenyl rings and the pyridazine plane, which has important implications for the compound's electronic properties and potential applications in materials science.

Comparative Analysis with Pyridazinedicarboxylic Acid Isomers

The structural characteristics of this compound can be meaningfully compared with simpler pyridazinedicarboxylic acid isomers to understand the influence of phenyl substitution on molecular properties. Two key comparison compounds are pyridazine-4,5-dicarboxylic acid and 3,6-pyridazinedicarboxylic acid, which share the dicarboxylic acid functionality but lack the bulky phenyl substituents.

Pyridazine-4,5-dicarboxylic acid, with the molecular formula carbon six hydrogen four nitrogen two oxygen four and a molecular weight of 168.11 grams per mole, represents a significantly smaller molecule than the diphenyl derivative. This compound exhibits CAS registry number 59648-14-5 and demonstrates the basic structural framework without additional aromatic substitution. The absence of phenyl groups in this isomer results in much less steric crowding and greater conformational flexibility around the carboxylic acid groups.

Similarly, 3,6-pyridazinedicarboxylic acid shares the same molecular formula as the 4,5-isomer but positions the carboxylic acid groups at different locations on the pyridazine ring. This compound, identified by CAS number 57266-70-3, provides insight into how the positioning of carboxylic acid substituents affects molecular properties when phenyl groups are absent. The 3,6-substitution pattern places the carboxylic acid groups at opposite ends of the pyridazine ring, potentially reducing intramolecular interactions compared to the adjacent positioning found in both the 4,5-isomer and the target diphenyl compound.

The following table summarizes key molecular parameters for comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Phenyl Substitution
This compound C₁₈H₁₂N₂O₄ 320.30 253144-69-3 Yes
Pyridazine-4,5-dicarboxylic acid C₆H₄N₂O₄ 168.11 59648-14-5 No
3,6-Pyridazinedicarboxylic acid C₆H₄N₂O₄ 168.11 57266-70-3 No

The introduction of phenyl groups in this compound dramatically increases the molecular complexity and size compared to the unsubstituted isomers. The additional aromatic rings contribute approximately 152 mass units to the overall molecular weight, representing nearly a doubling of the molecular size. This substantial increase in molecular bulk has profound implications for the compound's physical properties, including solubility, melting point, and crystal packing behavior.

The steric effects introduced by the phenyl substituents also significantly alter the electronic environment of the pyridazine ring and the carboxylic acid groups. The electron-rich aromatic rings can participate in conjugation with the heterocyclic system, potentially affecting the acidity of the carboxylic acid groups and the overall electronic distribution within the molecule. These electronic effects are absent in the simpler isomers, making the diphenyl derivative unique in its chemical behavior and reactivity patterns.

Properties

IUPAC Name

5,6-diphenylpyridazine-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c21-17(22)14-13(11-7-3-1-4-8-11)15(12-9-5-2-6-10-12)19-20-16(14)18(23)24/h1-10H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTMAZPALCADHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN=C2C3=CC=CC=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423356
Record name 5,6-diphenyl-3,4-pyridazinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253144-69-3
Record name 5,6-diphenyl-3,4-pyridazinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of α,β-Unsaturated Ketoesters with Ammonium Salts and Catalysts

A patented method (US4871859A) describes the preparation of substituted pyridine dicarboxylates by reacting α-ketoesters (e.g., diethyl oxalacetate) with α,β-unsaturated aldehydes or ketones in the presence of ammonium salts and a dehydrogenation catalyst such as palladium on carbon. This method can be adapted for pyridazine derivatives by using hydrazine or related nitrogen nucleophiles instead of ammonium salts to form the pyridazine ring.

  • Procedure Highlights:

    • Equimolar amounts of ketoester and unsaturated aldehyde/ketone are mixed with ammonium salt in a suitable solvent (e.g., methanol, ethanol, toluene).
    • The mixture is heated to reflux (60–110 °C).
    • A dehydrogenation catalyst (e.g., 5% Pd/C) is added.
    • Reaction proceeds for ~2 hours with stirring.
    • Product isolation by filtration, evaporation, and vacuum distillation.
  • Relevance:

    • This approach allows for the formation of pyridine or pyridazine dicarboxylates with substituents at positions 4, 5, and 6.
    • Phenyl substituents can be introduced via the α,β-unsaturated aldehyde or ketone component.
    • The carboxylic acid groups are typically introduced as esters and later hydrolyzed.
Parameter Details
Starting materials Diethyl oxalacetate, α,β-unsaturated aldehyde/ketone
Catalyst 5% Pd on carbon
Solvents Methanol, ethanol, toluene
Temperature Reflux (60–110 °C)
Reaction time ~2 hours
Product isolation Filtration, evaporation, vacuum distillation

This method is adaptable for preparing 5,6-diphenyl substituted pyridazine dicarboxylates by selecting appropriate phenyl-substituted aldehydes or ketones.

Halogenation-Cyclization-Oxidation One-Pot Method for Pyridinedicarboxylic Acids

A Chinese patent (CN110229096B) describes a green, one-pot synthesis of 2,6-pyridinedicarboxylic acids via:

  • Halogenation of pimelic acid diesters to form tetrahalogenated intermediates.
  • Cyclization with ammonia to form dihydropyridine derivatives.
  • Oxidation or oxidation-hydrolysis to yield pyridinedicarboxylic acids.

  • Key Features:

    • Mild conditions (20–65 °C).
    • Use of bromine or chlorine for selective halogenation.
    • Ammonia for cyclization.
    • Hydrogen peroxide as oxidant.
    • Base hydrolysis to convert esters to acids.
  • Advantages:

    • High yield (~90%).
    • Environmentally friendly with low waste.
    • High selectivity and few byproducts.
  • Potential Adaptation:

    • While this method targets 2,6-pyridinedicarboxylic acids, similar halogenation and cyclization strategies could be adapted for pyridazine ring systems with phenyl substituents.
Step Conditions Yield (%) Notes
Halogenation 30–35 °C, 7 h, bromine/chloroform - Selective ortho halogenation
Cyclization 60–65 °C, 6–8 h, ammonia water - Formation of dihydropyridine
Oxidation 30–55 °C, 4 h, H2O2 - Conversion to pyridinedicarboxylic acid
Hydrolysis 20–40 °C, 3–6 h, NaOH/KOH aqueous - Ester to acid conversion
Overall yield - ~90 High purity product

This method’s one-pot approach offers a model for efficient synthesis of dicarboxylated heterocycles.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations/Notes
Cyclization of ketoesters with α,β-unsaturated aldehydes + ammonium salt + Pd/C catalyst Diethyl oxalacetate, phenyl-substituted aldehydes, ammonium acetate, Pd/C, reflux in alcohol or aromatic solvent Direct formation of substituted pyridazine dicarboxylates; moderate temperature; adaptable Requires catalyst; may need purification steps
One-pot halogenation-cyclization-oxidation Pimelic acid diesters, bromine/chlorine, ammonia, H2O2, base hydrolysis High yield, green chemistry, mild conditions, industrially scalable Specific to pyridine ring; adaptation needed for pyridazine
Acid chloride formation via thionyl chloride Pyridinedicarboxylic acid, thionyl chloride, reflux Enables further functionalization; well-established Requires handling of corrosive reagents

Research Findings and Notes

  • The palladium-catalyzed cyclization method allows for the introduction of phenyl groups via the α,β-unsaturated aldehyde or ketone component, which is critical for synthesizing 5,6-diphenyl substitution patterns.
  • The one-pot halogenation-cyclization-oxidation method is notable for its environmental friendliness and high yield but is primarily demonstrated for pyridine derivatives; however, the principles may be extended to pyridazine systems with appropriate modifications.
  • Activation of carboxylic acids to acid chlorides is a versatile step for further derivatization or purification, often used in heterocyclic chemistry.
  • Solvent choice is important: lower alkyl alcohols and aromatic hydrocarbons are preferred for cyclization reactions, while chlorinated solvents are common in halogenation steps.
  • Reaction temperatures generally range from ambient to reflux conditions (20–110 °C), depending on the step.
  • Catalysts such as Pd/C facilitate dehydrogenation and ring closure efficiently.

Chemical Reactions Analysis

Types of Reactions

5,6-Diphenyl-3,4-pyridazinedicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5,6-Diphenyl-3,4-pyridazinedicarboxylic acid typically involves the cyclization of appropriate precursors, often using hydrazine derivatives in the presence of solvents such as ethanol or methanol. The reaction conditions may require heating to facilitate cyclization. In industrial settings, continuous flow reactors are employed to ensure consistent product quality and yield.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction can be performed with sodium borohydride or lithium aluminum hydride.
  • Substitution : Participates in substitution reactions with halogens or nucleophiles.

Chemistry

This compound serves as a reagent in organic synthesis and is a building block for more complex molecules. Its unique structure allows it to participate in various chemical transformations that are valuable in synthetic chemistry .

Biology

In biological research, this compound has been utilized to study protein interactions and functions. Its ability to bind to specific proteins makes it a useful tool in proteomics.

Material Science

The compound is also explored for its potential applications in materials science due to its unique electronic properties. It can be incorporated into polymers or used as a precursor for novel materials with specific functionalities .

Biological Activities

This compound exhibits notable biological activities:

  • Antioxidant Properties : Studies have shown that derivatives of this compound can effectively scavenge free radicals, thereby preventing oxidative damage. For instance, antioxidant assays demonstrated comparable efficacy to standard antioxidants like vitamin C.
  • Antimicrobial Activity : The presence of the carboxylic acid moiety enhances the interaction with microbial membranes, leading to increased biocidal activity against various bacteria and fungi .

Case Studies

  • Antioxidant Efficacy :
    • A study evaluated the antioxidant capacity of pyridazine derivatives using DPPH assays. Results indicated effective scavenging activity comparable to established antioxidants.
  • Cancer Cell Line Studies :
    • Research on the cytotoxic effects of pyridazine derivatives against melanoma cells (A375) revealed significant inhibition of cell viability at low concentrations (IC50 = 7.23 µM), suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 5,6-Diphenyl-3,4-pyridazinedicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular pathways and processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

The pharmacological and synthetic utility of 5,6-diphenyl-3,4-pyridazinedicarboxylic acid is best understood through comparisons with structurally related compounds. Key derivatives and analogs include:

Diethyl 5,6-Diphenyl-3,4-pyridazinedicarboxylate

This ester derivative replaces the carboxylic acid groups of the parent compound with ethyl esters. The esterification significantly increases lipophilicity, making it more soluble in organic solvents and suitable as an intermediate in synthetic workflows. For example, it is used in custom synthesis and analytical services, as highlighted by Amadis Chemical .

Table 1: Comparison of Parent Acid and Ester Derivative

Property This compound Diethyl 5,6-Diphenyl-3,4-pyridazinedicarboxylate
Functional Groups Two carboxylic acids Two ethyl esters
Polarity High (hydrophilic) Moderate (lipophilic)
Primary Use Synthetic precursor Intermediate in organic synthesis
2-[5,6-Diphenyl-3(2H)-Pyridazinone-2-yl]acetamide Derivatives

These derivatives replace one carboxylic acid group with an acetamide moiety while retaining the pyridazinone core. Studies by Dogruer et al. (2007) demonstrated that such modifications enhance analgesic and anti-inflammatory activities compared to the parent acid. For instance, select derivatives showed 50–70% inhibition in carrageenan-induced edema models, attributed to improved target binding via the amide group .

3-[5,6-Diphenyl-3(2H)-Pyridazinone-2-yl]propanamide Derivatives

Further elongation of the side chain to a propanamide group (as in Gökçe et al., 2009) resulted in enhanced pharmacokinetic profiles. These compounds exhibited prolonged plasma half-lives and higher potency in pain modulation assays (e.g., tail-flick tests), likely due to increased steric flexibility and receptor interaction .

Table 2: Pharmacological Comparison of Key Derivatives

Compound Class Bioactivity Highlights Mechanism Insights Reference
Parent Acid Limited direct bioactivity reported Primarily a synthetic scaffold
Acetamide Derivatives 50–70% edema inhibition COX-2 inhibition postulated
Propanamide Derivatives 60–80% analgesia in rodent models Central nervous system modulation
Structural Analogs in Other Scaffolds

However, caffeic acid’s applications in food, cosmetics, and antioxidant research differ significantly from the pyridazine-based compounds, underscoring the role of heterocyclic cores in directing biological specificity .

Biological Activity

5,6-Diphenyl-3,4-pyridazinedicarboxylic acid is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound features two phenyl groups attached to a pyridazine ring with two carboxylic acid functional groups. This unique structure endows the compound with diverse reactivity and biological properties.

1. Antioxidant Activity

Research has demonstrated that derivatives of pyridazine compounds exhibit significant antioxidant properties. The DPPH radical scavenging assay has been commonly used to evaluate the antioxidant capacity of such compounds. For instance, studies have shown that similar compounds can effectively inhibit oxidative stress by scavenging free radicals, thereby protecting cellular components from damage .

2. Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have indicated that pyridazine derivatives can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of mitochondrial pathways .

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
Study AA375 (Melanoma)7.23ROS production, apoptosis
Study BHT29 (Colon)193.18Cell cycle arrest in G2-M phase
Study CHFF (Fibroblast)>500Low cytotoxicity

3. Antimicrobial Activity

Pyridazine derivatives have also been reported to exhibit antimicrobial properties against various bacteria and fungi. The presence of the carboxylic acid moiety is believed to enhance the interaction with microbial membranes, leading to increased biocidal activity .

The biological activities of this compound are attributed to several mechanisms:

  • Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals, thus preventing oxidative damage.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .
  • Membrane Disruption : The interaction with microbial membranes can disrupt cellular integrity, leading to cell lysis and death.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various pyridazine derivatives using DPPH assays. Results indicated that compounds similar to this compound displayed effective scavenging activity comparable to standard antioxidants like vitamin C .

Case Study 2: Cancer Cell Line Studies

In a comparative study on the cytotoxic effects of pyridazine derivatives against melanoma cells (A375), it was found that certain derivatives significantly inhibited cell viability at low concentrations (IC50 = 7.23 µM), suggesting potential therapeutic applications in oncology .

Q & A

Q. What are the optimized synthetic protocols for 5,6-Diphenyl-3,4-pyridazinedicarboxylic acid, and how can reaction efficiency be monitored?

Microwave-assisted synthesis is a promising method for pyridazine derivatives, offering reduced reaction times and improved yields compared to conventional heating. For example, 3,6-di(pyridin-2-yl)pyridazines were synthesized using microwave irradiation, suggesting adaptability for the target compound . Reaction progress can be monitored via HPLC and quantitative 1H-NMR with internal standards (e.g., hexamethylbenzene), as demonstrated in the synthesis of 4,6-diphenyl-3,6-dihydro-2H-1,3-thiazine-2-thione, which achieved 68% yield after 16 hours .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

  • X-ray crystallography : Determines molecular geometry and packing, as shown in studies of structurally related metal complexes .
  • 1H/13C NMR : Confirms proton environments and functional groups. Quantitative NMR with internal standards enhances accuracy .
  • IR spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations.
  • Elemental analysis : Validates purity and stoichiometry.

Q. What safety precautions are recommended when handling this compound in laboratory settings?

While specific data is limited, general protocols for pyridazine derivatives include:

  • Use of PPE (nitrile gloves, lab coats, goggles).
  • Conducting reactions in a fume hood to avoid inhalation.
  • Immediate washing with water upon skin/eye contact.
  • Referencing safety guidelines for structurally similar carboxylic acids (e.g., Azetidine-3-carboxylic acid ).

Advanced Research Questions

Q. How can this compound be functionalized to enhance its utility in medicinal chemistry?

Functionalization strategies include:

  • Selective substitution : Mono- or bis-functionalization of the pyridazine core via nucleophilic aromatic substitution, as demonstrated for 3,6-dichloropyridazine derivatives .
  • Salt formation : Reacting the carboxylic acid groups with amines or inorganic bases to improve solubility, akin to methods used for triazolothiadiazine derivatives .
  • Coordination chemistry : Utilizing the acid as a ligand for metal complexes (e.g., Ni(II)/Co(II)), with potential biological activity enhancements .

Q. What computational methods predict the reactivity and electronic properties of this compound?

  • Density Functional Theory (DFT) : Models electronic structure, frontier molecular orbitals, and regioselectivity in substitution reactions.
  • Molecular docking : Screens potential biological targets by analyzing interactions with enzymes or receptors.
  • Solvent-effect simulations : Optimize reaction conditions using polarizable continuum models (PCMs). These methods align with studies on functionalized pyridazines .

Q. How can researchers resolve contradictions in reported biological activities of pyridazine derivatives?

Contradictions (e.g., varying antimicrobial potency across studies) require:

  • Standardized assays : Use CLSI/MIC protocols to ensure reproducibility.
  • Structure-activity relationship (SAR) analysis : Correlate substituent effects with activity, as done for Ni(II)/Co(II) complexes .
  • Multi-parametric validation : Combine in vitro, in silico, and crystallographic data to confirm mechanisms.

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

Key challenges include:

  • Stereocontrol : Chiral auxiliaries or asymmetric catalysis may be needed to avoid racemization.
  • Resolution techniques : Use chiral HPLC or enzymatic resolution, as applied to structurally similar dihydro-pyridines .
  • Characterization of chirality : Circular dichroism (CD) or X-ray crystallography for absolute configuration determination .

Q. How does the compound’s solid-state packing influence its physicochemical stability?

X-ray crystallography reveals that intermolecular hydrogen bonding (e.g., carboxylic acid dimerization) and π-π stacking of phenyl groups stabilize the lattice. Such packing can affect solubility, melting point, and hygroscopicity, as observed in related pyridazinone derivatives .

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